2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide
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Overview
Description
2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide typically involves a multi-step process:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to form the desired intermediate.
Final Coupling: The intermediate is then coupled with 4-(1,2,4-triazol-1-yl)phenyl acetamide under appropriate reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine and triazole derivatives.
Scientific Research Applications
2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
- N-(3,4-dichloro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
- N-(4-acetyl-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide
Uniqueness
2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide is unique due to the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(9-22-15-3-1-2-8-17-15)19-12-4-6-13(7-5-12)20-11-16-10-18-20/h1-8,10-11H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLIESOYPUIDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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